Cas no 74873-41-9 (2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic organic compound featuring a tetrahydroquinoline core substituted with an amino group, a phenyl ring, and a nitrile functionality. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The compound's rigid polycyclic framework and functional group diversity enable its use in constructing complex molecular architectures. Its stability under standard conditions and compatibility with various reaction conditions further enhance its utility in medicinal chemistry research. The presence of both electron-donating (amino) and electron-withdrawing (nitrile) groups allows for selective derivatization, facilitating the exploration of structure-activity relationships in drug discovery.
2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile structure
74873-41-9 structure
Product Name:2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
CAS No:74873-41-9
MF:C16H15N3
MW:249.310403108597
CID:3067816
PubChem ID:754150
Update Time:2025-05-19

2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-4-phenyl-5,6,7,8-tetrahydro-quinoline-3-carbonitrile
    • 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
    • CBMicro_016561
    • CCG-5319
    • F1415-0143
    • AKOS000564282
    • BIM-0016332.P001
    • SCHEMBL6252358
    • 74873-41-9
    • DTXSID60353807
    • SMR000102312
    • HMS2411N04
    • Hepatoprotective agent-2
    • HMS1672A11
    • CHEMBL1607913
    • HY-W027126
    • MLS000105431
    • Oprea1_429663
    • CS-0071150
    • Cambridge id 5272377
    • 5272-37-7
    • Oprea1_451951
    • DTXCID20304870
    • MDL: MFCD00589680
    • Inchi: 1S/C16H15N3/c17-10-13-15(11-6-2-1-3-7-11)12-8-4-5-9-14(12)19-16(13)18/h1-3,6-7H,4-5,8-9H2,(H2,18,19)
    • InChI Key: MAOPIIGFJUIBSL-UHFFFAOYSA-N
    • SMILES: N1C(=C(C#N)C(C2C=CC=CC=2)=C2C=1CCCC2)N

Computed Properties

  • Exact Mass: 249.126597491g/mol
  • Monoisotopic Mass: 249.126597491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 62.7Ų

2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM257648-5g
2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
74873-41-9 95+%
5g
$825 2021-06-16
Fluorochem
055386-250mg
2-Amino-4-phenyl-5,6,7,8-tetrahydro-quinoline-3-carbonitrile
74873-41-9 95+%
250mg
£241.00 2022-03-01
Fluorochem
055386-500mg
2-Amino-4-phenyl-5,6,7,8-tetrahydro-quinoline-3-carbonitrile
74873-41-9 95+%
500mg
£424.00 2022-03-01
Fluorochem
055386-1g
2-Amino-4-phenyl-5,6,7,8-tetrahydro-quinoline-3-carbonitrile
74873-41-9 95+%
1g
£747.00 2022-03-01
Fluorochem
055386-2.5g
2-Amino-4-phenyl-5,6,7,8-tetrahydro-quinoline-3-carbonitrile
74873-41-9 95+%
2.5g
£1494.00 2022-03-01
TRC
A191986-100mg
2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
74873-41-9
100mg
$ 230.00 2022-06-08
TRC
A191986-500mg
2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
74873-41-9
500mg
$ 890.00 2022-06-08
TRC
A191986-1g
2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
74873-41-9
1g
$ 1360.00 2022-06-08
Chemenu
CM257648-5g
2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
74873-41-9 95+%
5g
$825 2022-06-10
A2B Chem LLC
AX52222-1mg
2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
74873-41-9 95%+
1mg
$245.00 2024-04-19

2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile Related Literature

Additional information on 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Comprehensive Overview of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS No. 74873-41-9)

2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS No. 74873-41-9) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound belongs to the tetrahydroquinoline family, a class of molecules known for their diverse biological activities and applications in drug discovery. The presence of both amino and carbonitrile functional groups in its structure makes it a versatile intermediate for synthesizing more complex molecules.

In recent years, the demand for 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has surged due to its potential role in developing novel therapeutics. Researchers are particularly interested in its pharmacological properties, including its ability to modulate enzyme activity and interact with biological targets. The compound's unique tetrahydroquinoline core is often explored in the context of central nervous system (CNS) disorders, a hot topic in modern medicine. With the rise of neurodegenerative diseases like Alzheimer's and Parkinson's, scientists are actively investigating similar scaffolds for their neuroprotective effects.

From a synthetic chemistry perspective, 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile serves as a valuable building block. Its carbonitrile group can undergo various transformations, such as hydrolysis or reduction, to yield derivatives with enhanced bioactivity. This adaptability aligns with the growing trend of fragment-based drug design, where small molecular fragments are optimized to improve binding affinity and selectivity. The compound's phenyl substituent further contributes to its lipophilicity, a critical factor in drug absorption and distribution.

The compound's relevance extends beyond pharmaceuticals. In materials science, 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has been studied for its potential in organic electronics. Its conjugated system and electron-rich amino group make it a candidate for developing organic semiconductors or fluorescent probes. This application ties into the broader interest in sustainable and lightweight materials for next-generation devices, a topic frequently searched in academic and industrial circles.

Analytical characterization of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm its purity and structural integrity, which are essential for reproducible research. The compound's CAS No. 74873-41-9 is a unique identifier that facilitates accurate referencing in scientific literature and regulatory documents, addressing a common need for precise chemical identification.

In summary, 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS No. 74873-41-9) is a multifaceted compound with promising applications in drug development and materials science. Its structural features, including the tetrahydroquinoline scaffold and functional groups, make it a subject of ongoing research. As the scientific community continues to explore its potential, this compound is likely to remain a key player in addressing contemporary challenges in health and technology.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk